molecular formula C11H14O4 B3343810 Terrestric acid CAS No. 570-03-6

Terrestric acid

Cat. No.: B3343810
CAS No.: 570-03-6
M. Wt: 210.23 g/mol
InChI Key: AABWXKZJSNWRSH-PNZIDKJXSA-N
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Description

Terrestric acid is a secondary metabolite produced by certain species of fungi, particularly those belonging to the genus Penicillium. This compound is known for its unique chemical structure and biological activities, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of terrestric acid involves a series of enzymatic reactions. One of the key enzymes involved is cytochrome P450, which catalyzes the hydroxylation of viridicatic acid, leading to the formation of this compound . The synthetic route typically involves the cultivation of Penicillium species under specific conditions that promote the production of this compound.

Industrial Production Methods: Industrial production of this compound can be achieved through the fermentation of Penicillium species. The process involves optimizing the growth conditions, such as temperature, pH, and nutrient availability, to maximize the yield of this compound. Genetic manipulation techniques, such as the deletion of specific genes and heterologous expression, have been employed to enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions: Terrestric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its ability to participate in regio- and stereoselective oxidation reactions catalyzed by cytochrome P450 enzymes .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound include crustosic acid and other derivatives. These products are often characterized by their unique structural features and biological activities .

Scientific Research Applications

Terrestric acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of terrestric acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects primarily through the inhibition of key enzymes involved in microbial growth and metabolism. Cytochrome P450 enzymes play a crucial role in the biosynthesis and metabolic pathways of this compound, facilitating its conversion into bioactive derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

(3Z,5R)-3-[(5S)-5-ethyloxolan-2-ylidene]-5-methyloxolane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-7-4-5-8(15-7)9-10(12)6(2)14-11(9)13/h6-7H,3-5H2,1-2H3/b9-8-/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABWXKZJSNWRSH-PNZIDKJXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(=C2C(=O)C(OC2=O)C)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CC/C(=C/2\C(=O)[C@H](OC2=O)C)/O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

570-03-6
Record name Terrestric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TERRESTRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX6YUL8YUV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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